5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
5-Ethyl-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 34176-47-1 . It has a molecular weight of 204.3 . The IUPAC name for this compound is 5-ethyl-4-phenyl-1,3-thiazol-2-ylamine . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride is a powder at room temperature . It has a melting point of 68-69°C . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Pharmacology: Potential CRF₁ Receptor Antagonist
This compound has been investigated for its potential as a corticotrophin-releasing factor (CRF)₁ receptor antagonist. Studies have explored its effects in various rodent models of anxiety, including conflict procedures and exploration models . The compound’s influence on stress-induced physiological and behavioral changes suggests its therapeutic potential in anxiety disorders.
Medicinal Chemistry: Antileishmanial Activity
In the field of medicinal chemistry, 5-Ethyl-4-phenyl-1,3-thiazol-2-amine derivatives have been studied for their antileishmanial activity. Structure-activity relationship studies aim to optimize the compound’s efficacy against Leishmania parasites, which cause the disease leishmaniasis .
Organic Chemistry: Synthesis of Heterocyclic Compounds
The thiazole ring present in this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds. Its structural motif is commonly found in many biologically active molecules, making it a significant focus in organic synthesis research .
Biochemistry: Proteomics Research
In biochemistry, particularly proteomics research, this compound is utilized for studying protein interactions and functions. Its unique structure can help in probing the biochemical pathways and understanding the molecular mechanisms of diseases .
Material Science: Organic Semiconductors
Thiazole derivatives are known for their application in material science, especially in the development of organic semiconductors. The electronic properties of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride can be harnessed for creating components in electronic devices .
Chemical Biology: Molecular Probes
In chemical biology, this compound can serve as a molecular probe due to its reactive nature and the ability to form stable complexes with biomolecules. It can be used to track biological processes and understand cellular dynamics .
Toxicology: Safety Profiling
The safety profile of 5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride is crucial in toxicology. Research into its toxicological effects includes studying its impact on cellular health, potential mutagenicity, and cytotoxicity .
Pharmaceutical Formulation: Drug Development
Lastly, in pharmaceutical formulation, this compound’s physicochemical properties, such as its melting point and solubility, are analyzed to develop stable and effective drug formulations. It’s a critical step in the drug development process to ensure the compound’s therapeutic efficacy and patient safety .
Safety and Hazards
Future Directions
Thiazole derivatives, including 5-Ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride, have shown diverse biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various targets such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives, like voreloxin, have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
properties
IUPAC Name |
5-ethyl-4-phenyl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRIHCPCZVEMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-phenyl-1,3-thiazol-2-amine hydrochloride |
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